

XL-784: In Vivo Experimental Protocols and Application Notes

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Compound of Interest

Compound Name: XL-784

Cat. No.: B15574514

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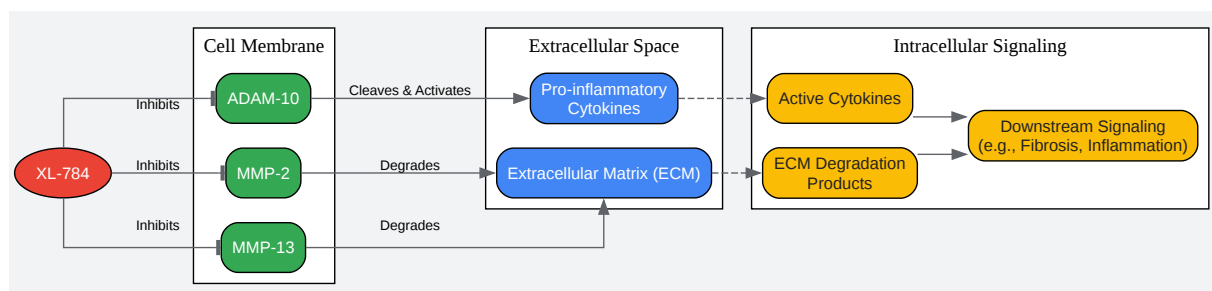
For Researchers, Scientists, and Drug Development Professionals

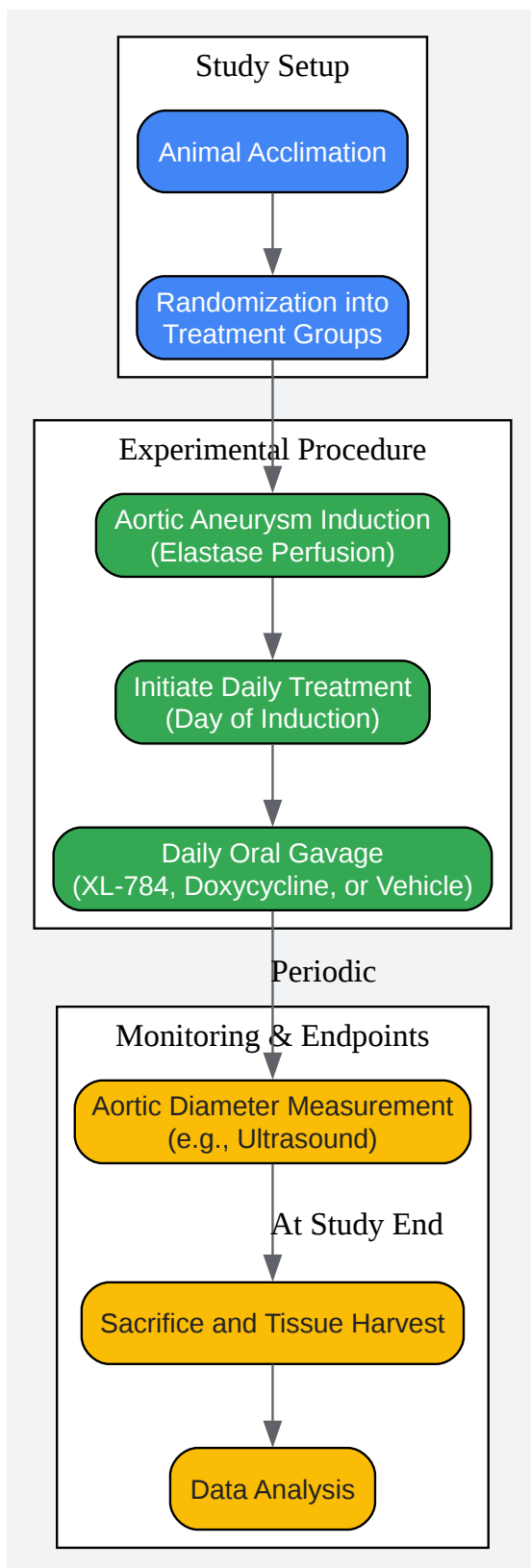
Abstract

XL-784 is a potent and selective small molecule inhibitor of several matrix metalloproteinases (MMPs) and A Disintegrin and Metalloproteinase (ADAM) proteins, with notable activity against MMP-2, MMP-13, and ADAM-10.[1][2] It was developed to spare MMP-1, thereby potentially reducing the musculoskeletal toxicity associated with broader MMP inhibitors.[1][3][4] This document provides detailed application notes and a comprehensive experimental protocol for in vivo studies of **XL-784**, based on preclinical investigations in a murine model of aortic aneurysm. Additionally, it summarizes the key quantitative data and visualizes the targeted signaling pathway and experimental workflow. Although a Phase II clinical trial in diabetic nephropathy did not meet its primary endpoint, the preclinical data demonstrates dose-dependent efficacy in modulating extracellular matrix degradation.[2][3]

Mechanism of Action

XL-784 exerts its biological effects by inhibiting the enzymatic activity of specific MMPs and ADAMs. These enzymes are key regulators of the extracellular matrix (ECM) and are involved in tissue remodeling, cell signaling, and inflammation. In pathological conditions, their dysregulation can contribute to diseases such as fibrosis, cancer, and cardiovascular disorders. By selectively targeting enzymes like MMP-2 and ADAM-10, **XL-784** can mitigate tissue degradation and adverse cellular responses.





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